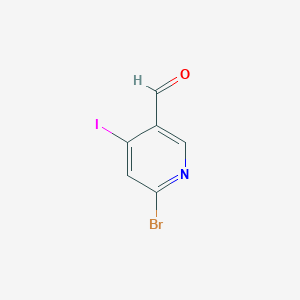

6-Bromo-4-iodonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrINO |

|---|---|

Molecular Weight |

311.90 g/mol |

IUPAC Name |

6-bromo-4-iodopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3BrINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H |

InChI Key |

CXBDGTKAOOLNPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 4 Iodonicotinaldehyde

Retrosynthetic Analysis of 6-Bromo-4-iodonicotinaldehyde

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgpharmacy180.comias.ac.in For this compound (1), the primary disconnections involve the formyl group and the two halogen substituents.

A logical retrosynthetic approach commences with the disconnection of the aldehyde functionality via a Functional Group Interconversion (FGI). This leads to the key intermediate, 6-bromo-4-iodopyridine (2). This transformation is strategically advantageous as the introduction of a formyl group onto a dihalogenated pyridine (B92270) ring is a well-established, albeit sometimes challenging, process.

Further disconnection of the pyridine core involves the sequential removal of the halogen atoms. The carbon-iodine bond is generally more labile than the carbon-bromine bond, suggesting a disconnection of the iodo group from 6-bromo-4-iodopyridine (2) to yield 6-bromopyridine (3). The final disconnection targets the bromo group, leading back to the parent pyridine (4) heterocycle. This multi-step retrosynthetic pathway provides a clear and logical roadmap for the targeted synthesis of this compound.

Figure 1: Retrosynthetic Analysis of this compound

Targeted Synthesis via Regioselective Halogenation and Functionalization

The forward synthesis, guided by the retrosynthetic analysis, requires precise control over the regioselectivity of halogenation and the subsequent formylation of the pyridine ring. The electron-deficient nature of the pyridine nucleus makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. nih.gov

The introduction of bromine and iodine at specific positions on the pyridine ring necessitates a carefully planned sequence.

Bromination: The first step involves the regioselective bromination of pyridine to yield 3-bromopyridine. However, direct bromination of pyridine is often low-yielding and can produce a mixture of isomers. A more effective approach is the bromination of pyridine-N-oxide, which activates the ring towards electrophilic substitution, primarily at the 4-position. Subsequent removal of the N-oxide would yield 4-bromopyridine. For the synthesis of 6-bromopyridine (or 2-bromopyridine), alternative strategies such as the Sandmeyer reaction from 2-aminopyridine (B139424) are often employed. Assuming the availability of 2-bromopyridine (B144113), the next step is iodination.

Iodination: The introduction of an iodine atom at the 4-position of a 2-bromopyridine derivative can be challenging. The directing effects of the existing bromo substituent and the ring nitrogen must be considered. Electrophilic iodination of 2-bromopyridine would likely yield 2-bromo-5-iodopyridine. A more viable strategy involves the use of directed ortho-metalation. For instance, lithiation of a suitably protected 2-bromopyridine derivative could occur at the 3-position, followed by quenching with an iodine source. However, achieving 4-iodination on a 2-bromopyridine precursor is not straightforward.

An alternative and more plausible route starts with a pyridine derivative that already contains a directing group to facilitate the desired halogenation pattern. For instance, starting with 2-aminopyridine, one could first introduce a bromo group at the 6-position. Subsequently, a Sandmeyer reaction could be used to replace the amino group with an iodo group at the 2-position, followed by a rearrangement or a separate functionalization step to achieve the 4-iodo substitution.

Given the complexities of regioselective halogenation on a simple pyridine ring, a more advanced strategy might involve starting with a pre-functionalized pyridine, such as a hydroxypyridine or an aminopyridine, where the existing functional group can direct the incoming halogens to the desired positions before being converted to the final aldehyde. For example, starting with 2,4-dihydroxypyridine, sequential regioselective halogenation could be more readily achieved, followed by conversion of the hydroxyl groups.

The table below summarizes various reagents used for the halogenation of pyridines, highlighting the importance of substrate and reagent choice for achieving regioselectivity.

| Halogenating Agent | Substrate | Position of Halogenation | Reference |

| N-Bromosuccinimide (NBS) | Activated Pyridines (e.g., aminopyridines) | Varies based on substituent | researchgate.net |

| p-Toluenesulfonic anhydride (B1165640) / TBAB | Fused Pyridine N-Oxides | C2-position | tcichemicals.com |

| I₂ / CAN | Pyrazoles | 4-position | nih.gov |

| Elemental Iodine | Quinolines, Pyridones | C3 and C5 positions | rsc.orgrsc.org |

With the 6-bromo-4-iodopyridine (2) intermediate conceptually in hand, the next critical step is the introduction of a formyl group at the 3-position.

Ortho-lithiation and Formylation: A powerful method for the regioselective formylation of functionalized aromatics is directed ortho-lithiation. clockss.orgresearchgate.net In the case of 6-bromo-4-iodopyridine, the directing effects of the two halogen atoms would determine the site of lithiation. The bromine atom at the 6-position is known to be a good directing group for lithiation at the 5-position. The iodine at the 4-position could also direct lithiation to the 3- or 5-position. The outcome would depend on the specific reaction conditions and the lithium base used (e.g., n-BuLi, LDA). researchgate.net If selective lithiation at the 3-position can be achieved, quenching the resulting organolithium species with a suitable formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired this compound. commonorganicchemistry.com

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF, is an electrophile that attacks the aromatic ring. However, given that 6-bromo-4-iodopyridine is an electron-deficient system, it is expected to be unreactive under standard Vilsmeier-Haack conditions. Modifications to the procedure or the use of more reactive Vilsmeier-type reagents might be necessary.

Multi-Component and Cascade Reaction Pathways to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient alternative to traditional linear syntheses. bohrium.comresearchgate.netrsc.orgnih.gov Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, can rapidly build molecular complexity. ccspublishing.org.cnnih.govresearchgate.net

The de novo synthesis of the this compound ring system could potentially be achieved through a convergent MCR strategy. A hypothetical approach could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde bearing a precursor to the iodo group, a source of ammonia, and a brominating agent in a one-pot reaction. For instance, a modified Hantzsch pyridine synthesis could be envisioned, although controlling the regiochemistry of four different substituents would be a significant challenge.

Cascade reactions offer another plausible route. For example, a reaction sequence could be initiated by the addition of a nucleophile to a 1,2,3-triazine, leading to ring-opening and subsequent recyclization to form a highly substituted pyridine. ccspublishing.org.cn By carefully selecting the starting materials, it might be possible to incorporate the required bromo, iodo, and formyl (or a precursor) functionalities in a single, efficient cascade process.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and stoichiometry of reagents.

The solvent can have a profound impact on the outcome of a chemical reaction by influencing the solubility of reactants, the stability of intermediates, and the activation energy of transition states.

In the context of the sequential halogenation and formylation of pyridine, the choice of solvent is critical. For electrophilic halogenation reactions, polar aprotic solvents such as acetonitrile (B52724) or dichloromethane (B109758) are often used. In some cases, protic solvents like acetic acid can promote the reaction. For lithiation reactions, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to prevent quenching of the highly basic organolithium intermediates.

The following table, based on a model system for the bromination of an activated aromatic compound, illustrates the significant effect a solvent can have on reaction yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 65 |

| 2 | Tetrahydrofuran | 25 | 12 | 85 |

| 3 | Acetonitrile | 25 | 12 | 78 |

| 4 | N,N-Dimethylformamide | 25 | 12 | 55 |

| 5 | Ethanol | 25 | 12 | 40 |

Data is illustrative and based on a representative bromination reaction.

As the table shows, aprotic solvents like THF can lead to higher yields in this model reaction compared to protic solvents like ethanol. The optimal solvent must be determined empirically for each step of the synthesis of this compound to maximize efficiency and selectivity.

Catalytic Systems for Enhanced Synthetic Accessibility

The key transformation in the synthesis of this compound from 6-bromonicotinaldehyde (B16785) is the regioselective introduction of an iodine atom at the C4 position. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, and the existing electron-withdrawing aldehyde group at the C3 position and the bromine atom at the C6 position further influence the position of subsequent substitutions. youtube.comquora.com Typically, electrophilic substitution on a pyridine ring occurs at the C3 (or C5) position. quora.com The aldehyde group is a meta-directing group, which would favor substitution at the C5 position. The bromine atom, while generally deactivating, can act as an ortho, para-director in some electrophilic aromatic substitutions, which in this case would direct to the C5 and C3 positions, respectively. makingmolecules.comyoutube.com Therefore, achieving iodination at the C4 position requires overcoming these inherent directing effects.

Modern transition-metal catalysis offers a powerful tool to achieve C-H functionalization with high regioselectivity, often overriding the innate electronic preferences of the substrate. Palladium-catalyzed C-H iodination, for instance, has emerged as a robust method for the direct introduction of iodine into aromatic and heteroaromatic systems. nih.gov In the context of 6-bromonicotinaldehyde, a palladium(II) catalyst, in conjunction with a suitable directing group, could facilitate the selective activation and subsequent iodination of the C-H bond at the C4 position. While the aldehyde group itself is not a strong directing group for this type of transformation, its coordination to the metal center, or the use of a transient directing group strategy, could enforce the desired regiochemical outcome.

The catalytic cycle for such a transformation would likely involve the coordination of the palladium catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation (CMD) or an ambiphilic metal-ligand activation (AMLA) pathway to selectively cleave the C4-H bond. Subsequent oxidative addition of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), followed by reductive elimination would furnish the desired this compound and regenerate the active palladium catalyst.

The choice of ligands, solvents, and reaction conditions is critical for the success of such a catalytic system. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium center and promote the desired reactivity. Non-polar, aprotic solvents are typically used to minimize competitive coordination and side reactions.

Comparative Analysis of Synthetic Routes for Polyhalogenated Nicotinaldehydes

The synthesis of polyhalogenated nicotinaldehydes can be approached through various strategies, each with its own set of advantages and limitations. A comparative analysis of these routes is essential for selecting the most efficient and practical method for a specific target molecule. The primary strategies include:

Sequential Halogenation of Nicotinaldehyde: This is the most direct conceptual approach, starting from the parent nicotinaldehyde. However, controlling the regioselectivity of multiple halogenations can be challenging due to the complex interplay of directing effects from the existing substituents and the pyridine nitrogen. youtube.comquora.com

Synthesis from Pre-halogenated Pyridine Precursors: This strategy involves starting with a pyridine ring that already contains the desired halogen substitution pattern and then introducing the aldehyde functionality. This can offer better control over the regiochemistry of the final product.

Ring-Formation Strategies: In some cases, the polyhalogenated pyridine ring can be constructed from acyclic precursors through a cyclization reaction. This approach can be highly effective for accessing specific substitution patterns that are difficult to obtain through direct functionalization of the pyridine ring.

A data-driven comparison of these synthetic routes for a selection of polyhalogenated nicotinaldehydes is presented below:

| Target Compound | Starting Material | Synthetic Strategy | Key Steps | Advantages | Disadvantages |

| This compound | 6-Bromonicotinaldehyde | Sequential Halogenation | Regioselective C-H iodination | Utilizes a commercially available starting material. | Requires a highly selective catalytic system to achieve C4-iodination. |

| 2,6-Dichloronicotinaldehyde | 2,6-Dichloropyridine | Functional Group Interconversion | Lithiation followed by formylation | Excellent regiochemical control. | Requires cryogenic conditions for lithiation. |

| 5,6-Dichloronicotinaldehyde | Nicotinic Acid | Sequential Halogenation and Reduction | Chlorination of nicotinic acid followed by reduction of the carboxylic acid. | Readily available starting material. | Reduction of the carboxylic acid can be challenging. |

| 2-Chloro-6-methylnicotinaldehyde | 2-Chloro-6-methylpyridine | Oxidation | Oxidation of the methyl group. | High regioselectivity. | Oxidation of the methyl group can lead to over-oxidation to the carboxylic acid. |

Table 1: Comparative Analysis of Synthetic Routes for Polyhalogenated Nicotinaldehydes

This comparative analysis highlights the trade-offs between different synthetic strategies. While sequential halogenation of a readily available starting material like nicotinaldehyde is attractive for its directness, the challenges in controlling regioselectivity often necessitate the development of sophisticated catalytic systems. Conversely, building the molecule from pre-functionalized precursors or through ring-formation strategies can provide better control over the final structure, but may involve more steps and less readily available starting materials. The optimal synthetic route will therefore depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

Reactivity and Transformations of 6 Bromo 4 Iodonicotinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 6-Bromo-4-iodonicotinaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox reactions.

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of structurally similar aromatic aldehydes. Nucleophilic addition reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

For instance, Grignard reagents and organolithium compounds are expected to add to the aldehyde, yielding the corresponding secondary alcohols. The general scheme for such a reaction would involve the treatment of this compound with an organometallic reagent (R-M, where M is typically MgBr, MgCl, or Li) in an appropriate ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile (R-M) | Predicted Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(6-Bromo-4-iodopyridin-3-yl)ethanol |

| Phenyllithium (C₆H₅Li) | (6-Bromo-4-iodopyridin-3-yl)(phenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(6-Bromo-4-iodopyridin-3-yl)propan-1-ol |

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases). For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. These reactions are often catalyzed by a trace amount of acid.

Furthermore, the aldehyde can be converted into other functional groups through derivatization. Reaction with hydroxylamine (B1172632) hydrochloride yields an oxime, and subsequent dehydration, for instance with acetic anhydride (B1165640), can produce the corresponding nitrile. This two-step process is a common strategy for converting aldehydes to nitriles.

Table 2: Condensation and Derivatization Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Aniline (C₆H₅NH₂) | Imine Formation | N-(6-Bromo-4-iodopyridin-3-ylmethylene)aniline |

| Hydroxylamine (NH₂OH·HCl) | Oxime Formation | This compound oxime |

| Semicarbazide (NH₂NHCONH₂) | Semicarbazone Formation | 2-((6-Bromo-4-iodopyridin-3-yl)methylene)hydrazine-1-carboxamide |

The formyl group of this compound can be either reduced to a hydroxymethyl group or oxidized to a carboxylic acid group.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-Bromo-4-iodopyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. orgsyn.orgambeed.com Given the presence of reducible halogens, milder conditions with NaBH₄ are generally preferred to avoid undesired side reactions.

Oxidation: The aldehyde can be oxidized to 6-Bromo-4-iodonicotinic acid. A variety of oxidizing agents can accomplish this, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). orgsyn.orgambeed.com The choice of oxidant is crucial to prevent reactions at other sites of the molecule.

Table 3: Redox Reactions of the Formyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (6-Bromo-4-iodopyridin-3-yl)methanol |

| Oxidation | Potassium permanganate (KMnO₄) | 6-Bromo-4-iodonicotinic acid |

Transformations Involving the Pyridine (B92270) Ring Halogens

The presence of both bromine and iodine on the pyridine ring offers opportunities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is a key aspect of the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This reactivity trend allows for the selective functionalization of di- or polyhalogenated aromatic systems.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organohalide with an organoboron compound (such as a boronic acid or a boronic ester) in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. ambeed.comsmolecule.comnih.gov

For this compound, the greater reactivity of the carbon-iodine bond allows for selective Suzuki-Miyaura coupling at the 4-position of the pyridine ring, leaving the bromine atom at the 6-position intact for subsequent transformations. rsc.orgsmolecule.com This sequential cross-coupling strategy is highly valuable for the synthesis of complex, unsymmetrically substituted pyridines.

The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is required for the activation of the organoboron species. scholaris.ca

Table 4: Predicted Selective Suzuki-Miyaura Coupling at the C-I Bond

| Organoboron Reagent | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Bromo-4-phenylnicotinaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-Bromo-4-(4-methoxyphenyl)nicotinaldehyde |

| Pyridine-3-boronic acid | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 6-Bromo-4-(pyridin-3-yl)nicotinaldehyde |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Following the initial coupling at the 4-position, the remaining bromine atom at the 6-position can undergo a second Suzuki-Miyaura coupling, often under more forcing conditions (e.g., higher temperature or a more active catalyst system), to introduce a different substituent, thus allowing for a divergent and efficient synthesis of various 4,6-disubstituted nicotinaldehyde derivatives.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the preparation of organometallic reagents, which can then be trapped with various electrophiles. tcnj.edu This reaction typically involves treating an aryl halide with an organolithium reagent (e.g., n-BuLi or t-BuLi) at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edumdpi.com

For this compound, the greater lability of the C-I bond compared to the C-Br bond allows for selective iodine-metal exchange. By carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature, it is possible to generate the 6-bromo-4-lithiopyridine-3-carbaldehyde intermediate. This highly reactive species can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the C-4 position. The aldehyde group itself must be considered, as it is also susceptible to attack by the organolithium reagent. Protection of the aldehyde may be necessary depending on the desired transformation. A more recent protocol using a combination of i-PrMgCl and n-BuLi can facilitate bromo-metal exchange under non-cryogenic conditions and can offer high selectivity. mdpi.com

Nucleophilic Aromatic Substitution (S_NAr) Pathways Involving Halogen Displacement

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. byjus.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orgscribd.com

In this compound, the aldehyde group (-CHO) at the C-3 position acts as an electron-withdrawing group. Its influence is more strongly felt at the C-4 and C-2 positions. The reactivity of halogens as leaving groups in S_NAr reactions generally follows the trend F > Cl > Br > I, which is opposite to their reactivity in cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.

Given this, nucleophilic displacement of the halogens in this compound is challenging but could potentially be achieved with strong nucleophiles (e.g., alkoxides, amines) under forcing conditions. The aldehyde group provides some activation, particularly for the iodine at the C-4 position. However, palladium-catalyzed cross-coupling reactions are generally more efficient and selective for functionalizing these positions.

Radical Reactions and Halogen Atom Transfer Processes

While ionic pathways dominate many transformations of aryl halides, radical mechanisms offer alternative routes for functionalization. Halogen-atom transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide to generate a new carbon-centered radical. rsc.org This approach can enable transformations that are difficult to achieve through traditional two-electron pathways.

For instance, boryl radicals, generated from N-heterocyclic carbene-boranes, can activate alkyl iodides and bromides via XAT to facilitate alkynylation reactions. rsc.org While less common for aryl halides, similar radical-based strategies could potentially be applied to this compound. The generation of a pyridyl radical at either the C-4 or C-6 position via XAT would open up pathways for subsequent radical-radical coupling or addition to π-systems. The relative ease of abstraction would likely follow the C-I > C-Br trend, suggesting initial radical formation at the C-4 position.

Halogen Dance Reactions in Nicotinaldehyde Systems

The "halogen dance" (HD) is a base-catalyzed isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. clockss.orgnih.gov The reaction typically proceeds via deprotonation by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an aryl lithium species, which then facilitates an intermolecular or intramolecular halogen transfer, leading to a thermodynamically more stable isomer. ias.ac.inwhiterose.ac.uk

This phenomenon has been observed in various halogenated heterocycles, including pyridines. clockss.orgarkat-usa.org In the case of this compound, treatment with a strong base could potentially induce a halogen dance. Deprotonation would likely occur at the C-5 position, which is activated by the adjacent electron-withdrawing aldehyde group and the flanking halogens. The resulting pyridyl anion could then undergo rearrangement, potentially leading to the migration of the bromine or iodine atom. The possibility of such a rearrangement must be considered when planning syntheses that involve the use of strong bases with this substrate.

Derivatization and Functional Group Interconversions of this compound

The functional groups of this compound can be selectively modified to produce a variety of derivatives. The aldehyde group, in particular, is amenable to a wide range of transformations.

Derivatization of the Aldehyde Group:

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium dichromate(VI) in sulfuric acid or sodium perborate (B1237305) in acetic acid. organic-chemistry.orgvaia.comchemguide.co.uklibretexts.org These conditions are generally mild enough to not affect the carbon-halogen bonds.

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group). Sodium borohydride (NaBH₄) is a suitable reagent for this purpose as it is chemoselective for aldehydes and ketones and will not reduce the carbon-halogen bonds under standard conditions. libretexts.orglibretexts.orgorganic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but may risk reacting with the halogens. libretexts.org

Imine and Oxime Formation: The aldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases) or with hydroxylamine to form oximes. researchgate.netbyjus.comwikipedia.orgquimicaorganica.orgmasterorganicchemistry.comyoutube.comnih.govlibretexts.org These reactions are typically carried out under mild, often slightly acidic, conditions and are highly selective for the carbonyl group. masterorganicchemistry.comlibretexts.org

Functional Group Interconversions:

Conversion of Aldehyde to Nitrile: The aldehyde group can be converted into a nitrile group. A common two-step method involves the formation of an aldoxime, followed by dehydration. durham.ac.ukchemguide.co.uknih.govsciencemadness.org Reagents such as triflic acid with azidotrimethylsilane (B126382) can also effect this transformation. nih.gov

Sequential Cross-Coupling: As discussed in the previous section, the differential reactivity of the iodo and bromo groups allows for sequential functionalization. After a selective reaction at the 4-position (iodine), the remaining bromine at the 6-position can be subjected to a second, typically more forcing, cross-coupling reaction to introduce a different substituent. organic-chemistry.orgnih.gov

The following tables provide examples of these derivatization and interconversion reactions on analogous halopyridine aldehydes.

Table 3: Derivatization of the Aldehyde Group in Halopyridine Analogs

| Reaction Type | Starting Material (Analog) | Reagents/Conditions | Product | Reference |

| Oxidation | 3-Ethylbenzaldehyde | CrO₃, H₂SO₄, Acetone | 3-Ethylbenzoic acid | vaia.com |

| Reduction | 2-Bromopyridine-3-carboxaldehyde | NaBH₄, EtOH | (2-Bromopyridin-3-yl)methanol | ehu.es |

| Imine Formation | Benzaldehyde | Ethylamine, Distillation | N-Benzylideneethanamine | masterorganicchemistry.com |

| Oxime Formation | Acetaldehyde* | NH₂OH·HCl, Weak Acid | Acetaldoxime | byjus.comwikipedia.orgquimicaorganica.org |

Note: Examples with simple aldehydes are used to illustrate the fundamental transformation.

Table 4: Functional Group Interconversions of Halopyridine Aldehydes

| Interconversion | Starting Material (Analog) | Reagents/Conditions | Product | Reference |

| Aldehyde to Nitrile | Aromatic Aldehydes | TMSN₃, TfOH, HFIP/ACN | Aromatic Nitriles | nih.gov |

| Aldehyde to Nitrile (via oxime) | Benzaldehyde | 1. NH₂OH·HCl, Na₂CO₃ 2. Heat | Benzonitrile | sciencemadness.org |

Mechanistic Investigations of Reactions Involving 6 Bromo 4 Iodonicotinaldehyde

Elucidation of Reaction Mechanisms for Cross-Coupling Processes

The palladium-catalyzed cross-coupling reactions of substrates like 6-bromo-4-iodonicotinaldehyde are central to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netcolab.ws Mechanistic studies focus on elucidating the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A thorough investigation into a related Pd-catalyzed cross-coupling of 3-bromo-1,2,4,5-tetrazine with boronic acids combined kinetic analysis, isolation of catalytic intermediates, and computational methods to understand the mechanism. uzh.chresearchgate.net For this compound, the initial and most crucial step is the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this step is highly selective, with the Pd(0) catalyst inserting preferentially into the C-4 iodine bond. This forms a square planar Pd(II) intermediate.

The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling or an organozinc compound in Negishi coupling) to the palladium center, displacing the halide. In some challenging couplings of electron-poor heterocycles, additives such as silver salts (e.g., Ag₂O or Ag₂CO₃) are used to facilitate this step. uzh.ch These additives can accelerate transmetalation, overcoming the lack of reactivity in certain substrates. uzh.ch

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Factors Influencing Rate |

|---|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the Carbon-Halogen bond. | Aryl-Pd(II)-Halide complex | C-X Bond Strength (C-I > C-Br > C-Cl), Ligand electron density |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) center. | Di-organo-Pd(II) complex | Nature of the organometallic reagent, Presence of base or additives (e.g., Ag₂O) |

| Reductive Elimination | Formation of the new C-C bond from the di-organo-Pd(II) complex, regenerating the Pd(0) catalyst. | Pd(0) complex | Steric hindrance around the Pd center, Electronic properties of ligands |

Mechanistic Insights into Halogen Dance Rearrangements

The "halogen dance" is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.net This rearrangement is a powerful tool for accessing polysubstituted scaffolds that are otherwise difficult to prepare. researchgate.net For a substrate like this compound, this reaction would likely be initiated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). researchgate.netresearchgate.net

Mechanistic studies on iodooxazoles, a related heterocyclic system, provide significant insight. researchgate.netresearchgate.net The generally accepted mechanism begins with the deprotonation of the most acidic ring proton by the strong base. In the case of this compound, this would be the proton at the C-5 position. This generates a carbanion intermediate. This negatively charged species can then induce the migration of the iodine atom. The driving force for the "anion dance" is the movement of the negative charge from a more basic position to a less basic, more thermodynamically stable position, which forces the halogen to migrate. researchgate.net

The reaction can proceed through different pathways, including direct halogen transfer or via dihalo intermediates, and the outcome is highly dependent on the choice of base and reaction conditions. researchgate.netresearchgate.net For instance, in the study of 5-iodooxazoles, LDA was effective at promoting the rearrangement, while other bases like KHMDS or NaNH₂ gave no reaction. researchgate.net The use of n-butyllithium (n-BuLi) often leads to a competing lithium-halogen exchange reaction instead of the desired halogen dance. researchgate.net

Table 2: Effect of Different Bases on a Halogen Dance Rearrangement (Model System: Iodooxazole)

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Result |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | Rearrangement Product (35%), Side Product (31%) researchgate.net |

| 2 | KHMDS | 1.5 | THF | -78 | No Reaction researchgate.net |

| 3 | NaHMDS | 1.5 | THF | -78 | No Reaction researchgate.net |

| 7 | KDA | 1.5 | THF | -78 | Rearrangement Product (46%), Side Product (54%) researchgate.net |

Studies on Asymmetric Autocatalysis and Chiral Amplification (e.g., Soai Reaction with Analogues)

Asymmetric autocatalysis is a remarkable process where a chiral product acts as a catalyst for its own formation, often leading to significant amplification of enantiomeric excess (ee). nih.govnih.gov The most prominent example is the Soai reaction: the enantioselective addition of diisopropylzinc (i-Pr₂Zn) to pyrimidine-5-carbaldehyde. nih.govmdpi.com In this reaction, the chiral pyrimidyl alkanol product catalyzes the formation of more of itself with the same absolute configuration. nih.gov

While this compound is not the canonical substrate, its structural features—a nitrogen-containing heteroaromatic aldehyde—make it an interesting analogue for mechanistic studies in this area. The Soai reaction is known for its extraordinary ability to amplify chirality, where a product with an extremely low ee (e.g., 0.00005%) can be amplified to over 99.5% ee through consecutive reactions. nih.govmdpi.com

The mechanism of chiral amplification is believed to involve the formation of dimeric or higher-order aggregates of the zinc alkoxide of the product. These aggregates act as the highly enantioselective catalyst. A sigmoidal curve of product formation versus time is a characteristic feature of this autocatalytic process. mdpi.com Studies using analogues are crucial for understanding the structural requirements for a molecule to act as an efficient asymmetric autocatalyst. Research in this area could explore whether the specific electronic and steric properties imparted by the bromo and iodo substituents in a nicotin-aldehyde framework could support or inhibit autocatalytic behavior. chemrxiv.org

Understanding Chemoselective Transformations of Polyhalogenated Systems

The presence of multiple, distinct halogen atoms on a single aromatic ring, as in this compound, presents an opportunity for selective chemical transformations. The key to chemoselectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C–I > C–Br > C–Cl. This predictable trend allows for the selective functionalization of the C-4 position (iodine) while leaving the C-6 position (bromine) untouched.

This selectivity originates in the oxidative addition step of the catalytic cycle. The C–I bond is weaker and more easily cleaved by the Pd(0) catalyst than the C–Br bond. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), one can achieve highly selective coupling at the iodo-substituted position. Subsequently, the remaining bromo-substituent can be targeted for a second, different cross-coupling reaction under more forcing conditions, enabling the programmed, stepwise synthesis of complex, polysubstituted pyridine (B92270) derivatives. Mechanistic investigations validate that the initial oxidative addition complex is formed almost exclusively at the C-I bond, directing the entire subsequent catalytic sequence to that site. uzh.ch

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies are essential for quantitatively understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. For reactions involving this compound, kinetic analyses would provide deep insights into both cross-coupling and rearrangement processes.

In the context of a Suzuki cross-coupling, kinetic experiments would involve monitoring the rate of product formation as a function of the concentrations of the aryl halide, boronic acid, palladium catalyst, and base. This can help establish the rate law for the reaction. For example, if the reaction rate is independent of the boronic acid concentration, it suggests that transmetalation is not the rate-determining step. uzh.ch By performing experiments at different temperatures, one could construct an Eyring plot to determine the activation parameters (ΔH‡ and ΔS‡), providing further mechanistic details. Distinguishing whether oxidative addition, transmetalation, or reductive elimination is the rate-limiting step is a primary goal of such studies. uzh.ch

For the halogen dance rearrangement, kinetic analysis of analogous systems has shown that the initial deprotonation must be the rate-determining step for the rearrangement to proceed efficiently. researchgate.net If the subsequent halogen transfer steps were slower, intermediates might be trapped or undergo side reactions. A kinetic study on this compound would likely involve quenching the reaction at various time points to track the disappearance of the starting material and the appearance of the rearranged product, allowing for the determination of the reaction order with respect to the base and the substrate.

Table 3: Illustrative Data from a Hypothetical Kinetic Study of a Suzuki Reaction

| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.15 | 1.0 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1.0 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1.0 | 1.2 x 10⁻⁵ |

This hypothetical data suggests the reaction is first-order in the aryl halide and the catalyst, but zero-order in the boronic acid, pointing towards reductive elimination or oxidative addition as the rate-limiting step.

Theoretical and Computational Studies of 6 Bromo 4 Iodonicotinaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-Bromo-4-iodonicotinaldehyde. DFT studies can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations are expected to reveal a significant polarization of the pyridine (B92270) ring due to the electronegativity of the nitrogen atom and the halogen substituents. The aldehyde group at the 3-position acts as a strong electron-withdrawing group, further influencing the electronic landscape of the molecule.

The molecular electrostatic potential (MEP) map would likely show a region of negative potential around the nitrogen atom, indicating its propensity to act as a Lewis base or a site for protonation. Conversely, positive potentials would be expected on the hydrogen atom of the aldehyde group and, significantly, on the halogen atoms along the C-X bond axis. This region of positive potential on a halogen atom is known as a "sigma-hole" (σ-hole) and is crucial for understanding halogen bonding. acs.orgnih.gov

Analysis of the frontier molecular orbitals is critical for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's behavior as an electron donor and acceptor, respectively. In halogenated aromatic systems, halogen substitution is known to lower the LUMO energy, thereby increasing the molecule's electrophilicity and susceptibility to nucleophilic attack. nih.govsemanticscholar.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Trend | Implication for Reactivity |

| HOMO Energy | Relatively low due to the presence of electronegative atoms. | Lower tendency to act as an electron donor in reactions. |

| LUMO Energy | Significantly lowered by the cumulative electron-withdrawing effects of the nitrogen atom, aldehyde group, and halogens. | Increased susceptibility to nucleophilic attack, particularly nucleophilic aromatic substitution. |

| HOMO-LUMO Gap | Relatively small, suggesting higher chemical reactivity compared to unsubstituted nicotinaldehyde. | The molecule is expected to be kinetically reactive. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) localized on the pyridine nitrogen and aldehyde oxygen. Positive potential (blue), or σ-holes, on the iodine and bromine atoms along the C-X axes. | The nitrogen and oxygen atoms are likely sites for electrophilic attack or hydrogen bonding. The σ-holes on the halogens are potential sites for nucleophilic attack or halogen bonding. rsc.orgnih.gov |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques allow for the detailed exploration of potential reaction pathways and the characterization of transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards this reaction by the electron-withdrawing nature of the nitrogen atom and the substituents.

Computational studies can be used to calculate the activation energies for the substitution of either the bromine at the 6-position or the iodine at the 4-position. These calculations typically involve locating the Meisenheimer-like intermediate or the transition state for a concerted displacement. nih.govnih.gov The stability of these intermediates or transition states is a determining factor for the regioselectivity of the reaction. diva-portal.orgresearchgate.net Generally, the stability is influenced by the ability of the electron-withdrawing groups to delocalize the negative charge.

Furthermore, modeling can predict the transition states for other potential reactions, such as the oxidation or reduction of the aldehyde group, or metal-catalyzed cross-coupling reactions at the carbon-halogen bonds. The calculated energy barriers for these different pathways provide a theoretical basis for predicting the most favorable reaction conditions and outcomes. For instance, in halogen atom transfer reactions, DFT calculations can predict the energy barriers for the transfer of bromine versus iodine. rsc.org

Analysis of Halogen Bonding and Non-Covalent Interactions

A defining feature of this compound is its potential to engage in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. nih.govwikipedia.org The strength of the σ-hole, and thus the halogen bond, generally increases with the polarizability of the halogen atom and the electron-withdrawing character of the group to which it is attached. acs.org

Therefore, the iodine atom in this compound is expected to be a stronger halogen bond donor than the bromine atom, following the general trend I > Br > Cl > F. wikipedia.org Computational analysis can quantify the magnitude of the σ-hole on both halogens through MEP calculations.

Potential halogen bond acceptors for this molecule in a condensed phase or in the presence of other molecules could include the nitrogen atom of another pyridine ring, the oxygen atom of the aldehyde, or other Lewis bases present in the system. The directionality of the halogen bond, with the C-X···Y angle being close to 180°, is a key characteristic that can be confirmed through computational geometry optimization. nih.gov

Beyond halogen bonding, the molecule can also participate in other non-covalent interactions, such as π-π stacking of the pyridine rings and dipole-dipole interactions, which can be modeled to understand its solid-state packing and supramolecular chemistry.

Prediction of Regio- and Chemoselectivity Based on Computational Models

Computational models are invaluable for predicting the regio- and chemoselectivity of reactions involving polyfunctional molecules like this compound.

In the case of nucleophilic aromatic substitution, the relative activation energies for attack at the 4-position (C-I) versus the 6-position (C-Br) can be calculated. The carbon-iodine bond is generally weaker than the carbon-bromine bond, suggesting that iodine might be a better leaving group. However, the electronic environment of each position also plays a crucial role. The 6-position is para to the electron-withdrawing aldehyde group, which would effectively stabilize a negative charge in the transition state. Conversely, the 4-position is meta to the aldehyde. DFT calculations of the transition state energies would provide a quantitative prediction of which halide is more likely to be substituted. diva-portal.orgresearchgate.net

For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), the greater reactivity of the C-I bond over the C-Br bond is well-established. Computational models can rationalize this by examining the oxidative addition step, which is typically the rate-determining step. The lower bond dissociation energy of the C-I bond would lead to a lower activation barrier for this step.

Chemoselectivity involving the aldehyde group can also be assessed. For example, in a reaction with a nucleophile that can react with both the aldehyde and the aromatic ring, computational modeling can compare the activation energies for both pathways to predict the likely outcome under different conditions.

Structure-Reactivity Relationship Studies of Halogenated Nicotinaldehydes

By systematically studying a series of halogenated nicotinaldehydes through computational methods, it is possible to establish clear structure-reactivity relationships. This involves analyzing how changes in the type and position of halogen substituents affect the electronic properties and reactivity of the molecule.

For instance, comparing this compound with its isomers (e.g., 4-bromo-6-iodonicotinaldehyde) or with di-bromo and di-iodo analogues would provide a deeper understanding of the interplay between steric and electronic effects. Computational studies have shown that for substituted pyridines, electronic parameters and substituent size can significantly influence their biological activity and chemical reactivity. nih.govnih.gov

A key aspect of such studies is the quantitative correlation of calculated descriptors (e.g., HOMO/LUMO energies, MEP values, atomic charges) with experimentally observed reaction rates or biological activities. This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR), is a powerful tool in rational drug design and materials science. mdpi.com For halogenated compounds, properties like the HOMO-LUMO gap and electrophilicity indices derived from DFT have been shown to correlate with their biological interactions. nih.gov

6 Bromo 4 Iodonicotinaldehyde As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Polyfunctionalized Pyridine (B92270) Scaffolds

The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials, making the synthesis of highly substituted pyridine derivatives a significant endeavor in medicinal and materials chemistry. nih.govenpress-publisher.com 6-Bromo-4-iodonicotinaldehyde serves as an excellent starting point for creating polyfunctionalized pyridine scaffolds. The differential reactivity of the bromo and iodo substituents, coupled with the aldehyde functionality, allows for a stepwise and controlled introduction of various substituents onto the pyridine ring.

For instance, the more reactive iodo group at the 4-position can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups. Subsequently, the less reactive bromo group at the 6-position can be subjected to a second, distinct cross-coupling reaction under more forcing conditions. This sequential functionalization provides a strategic pathway to tri-substituted pyridine derivatives with a high degree of molecular complexity and diversity.

Role in the Construction of Advanced Heterocyclic Systems

The strategic placement of reactive handles in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The aldehyde group can readily undergo condensation reactions with a variety of binucleophiles to form new rings fused to the pyridine core. For example, reaction with hydrazines could yield pyrazolopyridines, while reaction with amidines could lead to the formation of pyrimidopyridines.

Furthermore, the halogen substituents can be utilized in intramolecular cyclization reactions. Following a coupling reaction at the 4-position to introduce a suitable tethered nucleophile, a subsequent intramolecular Heck or Buchwald-Hartwig reaction could be employed to construct a new ring by engaging the bromo group at the 6-position. This approach opens avenues to a wide array of novel, rigid, and structurally defined heterocyclic frameworks of potential interest in drug discovery and materials science.

Intermediate in the Development of Diverse Organic Molecules

As a trifunctional building block, this compound is a valuable intermediate for the synthesis of a broad spectrum of organic molecules. The aldehyde can be transformed into a variety of other functional groups, including alcohols, carboxylic acids, amines, and nitriles, further expanding the synthetic utility of the scaffold. google.com

The presence of two distinct halogen atoms allows for a modular and combinatorial approach to library synthesis. By varying the coupling partners at the 4- and 6-positions and modifying the aldehyde group, a vast chemical space can be explored, facilitating the discovery of new molecules with desired properties.

Application in the Synthesis of Analogues for Structure-Activity Relationship Studies (General Scaffolds)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The highly functionalized nature of this compound makes it an excellent scaffold for the systematic synthesis of analogues for SAR studies.

By systematically varying the substituents at the 3-, 4-, and 6-positions, medicinal chemists can probe the specific interactions of a molecule with its biological target. The orthogonal reactivity of the iodo and bromo groups allows for the independent introduction of a wide range of substituents, while the aldehyde can be derivatized to explore different pharmacophoric features. This systematic approach can provide crucial insights into the key structural requirements for optimal biological activity, guiding the design of more potent and selective therapeutic agents.

Exploiting Orthogonal Reactivity of Halogens and Aldehyde Group for Modular Synthesis

The concept of orthogonal reactivity is central to modern organic synthesis, enabling the selective transformation of one functional group in the presence of others. This compound is a prime example of a molecule where this principle can be effectively applied. The differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions is well-established, with the C-I bond being significantly more reactive. sigmaaldrich.com

This reactivity difference allows for a highly controlled and modular synthetic strategy. A typical sequence could involve:

Selective cross-coupling at the 4-position (iodine): Introduction of a first element of diversity.

Transformation of the aldehyde group: Modification of the core structure.

Cross-coupling at the 6-position (bromine): Introduction of a second element of diversity.

Conclusion and Future Research Directions

Summary of Current Research Advancements on 6-Bromo-4-iodonicotinaldehyde

Research concerning this compound is still in a nascent stage, with advancements largely centered on the broader challenge of selective pyridine (B92270) halogenation. The strategic placement of a bromine atom at the 6-position and an iodine atom at the 4-position, coupled with the aldehyde functionality at the 3-position, presents a unique chemical scaffold. Current research advancements are therefore intrinsically linked to the development of regioselective halogenation techniques for the pyridine nucleus. Methodologies such as the use of Zincke imine intermediates, which temporarily disrupt the aromaticity of the pyridine ring to allow for controlled halogenation, represent a significant step forward. researchgate.netnih.govchemrxiv.orgchemrxiv.org These approaches, while not yet specifically detailed for this compound, lay the foundational groundwork for its targeted synthesis. The presence of two different halogens offers orthogonal reactivity, a highly desirable feature for sequential cross-coupling reactions.

Challenges and Opportunities in the Synthesis of Polyhalogenated Nicotinaldehydes

The synthesis of polyhalogenated nicotinaldehydes like this compound is fraught with challenges. The inherent electronic properties of the pyridine ring often lead to difficulties in achieving high regioselectivity during electrophilic halogenation. researchgate.netnih.gov Furthermore, the presence of an aldehyde group can complicate reaction conditions, necessitating the use of protecting groups or milder reagents.

Despite these hurdles, significant opportunities exist. The development of novel catalytic systems and a deeper understanding of reaction mechanisms are paving the way for more efficient and selective synthetic routes. The ability to introduce different halogens at specific positions opens up a vast chemical space for derivatization. For instance, the differential reactivity of the C-Br and C-I bonds allows for stepwise functionalization, enabling the construction of highly complex and diverse molecular libraries.

Table 1: Comparison of Halogenation Methods for Pyridine Scaffolds

| Method | Advantages | Disadvantages | Potential Applicability to this compound |

| Electrophilic Halogenation | Direct C-H functionalization | Often requires harsh conditions, poor regioselectivity | Challenging due to the presence of multiple reactive sites. |

| Metalation-Halogenation | High regioselectivity possible with directing groups | Requires stoichiometric use of strong bases, functional group intolerance | Potentially useful for introducing one of the halogens if the other is already present. |

| Zincke Imine Intermediates | Mild reaction conditions, high regioselectivity | Multi-step process | A promising strategy for the controlled introduction of halogens onto the nicotinaldehyde core. researchgate.netnih.govchemrxiv.orgchemrxiv.org |

| Sandmeyer Reaction | Can introduce a wide range of functionalities from an amino group | Requires the synthesis of the corresponding aminopyridine precursor | A viable route if a suitably substituted aminonicotinaldehyde can be synthesized. |

Prospects for Novel Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound offers exciting prospects for exploring novel reactivity and transformation pathways. The aldehyde can serve as a handle for a variety of transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes. The two distinct halogen atoms provide a platform for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Future research could focus on intramolecular reactions, where the aldehyde and a substituent introduced at one of the halogenated positions react to form novel heterocyclic ring systems. The development of one-pot, multi-component reactions involving this scaffold could also lead to the rapid assembly of complex molecular architectures.

Potential Future Applications in Advanced Organic Synthesis

The versatility of this compound positions it as a valuable intermediate for advanced organic synthesis. Its potential applications are vast and span several key areas of chemical research. In medicinal chemistry, it can serve as a key building block for the synthesis of novel drug candidates. The pyridine core is a common motif in pharmaceuticals, and the ability to precisely functionalize it at multiple positions is highly advantageous.

In the field of materials science, derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The tunable electronic properties of the substituted pyridine ring make it an attractive scaffold for these applications. Furthermore, its role as a versatile synthetic intermediate will undoubtedly contribute to the broader toolkit of organic chemists, enabling the construction of previously inaccessible molecules.

Q & A

Q. Basic

- Single-crystal XRD : Use SHELXL for refinement to confirm halogen positioning and bond angles. ORTEP-III can visualize thermal ellipsoids .

- NMR : and NMR (DMSO-d6) identify aldehyde protons (δ ~10 ppm) and aromatic splitting patterns. NMR (if fluorinated analogs exist) resolves electronic effects .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

How can regioselectivity be controlled in cross-coupling reactions involving Br and I substituents?

Advanced

Iodine’s superior leaving-group ability often dictates reactivity. To prioritize bromine participation, use Pd(PPh)/Zn systems in Negishi couplings under mild conditions (25–40°C). For Suzuki-Miyaura reactions, selective activation of C–Br bonds can be achieved using Pd(OAc) with SPhos ligands, leaving C–I intact for subsequent functionalization .

How should researchers resolve contradictions in reported spectral data for halogenated aldehydes?

Advanced

Discrepancies in NMR or XRD data often arise from solvation or polymorphism. Cross-validate using:

- Variable-temperature NMR to detect dynamic effects.

- PXRD to compare with simulated patterns from single-crystal data.

- HPLC-MS to rule out impurities (<95% purity skews signals) .

What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Advanced

DFT calculations (Gaussian 16) model transition states to assess activation barriers for halogen displacement. Molecular dynamics simulations (Amber or GROMACS) evaluate solvent effects on reaction pathways. Benchmark against experimental kinetic data from UV-Vis monitoring .

What storage conditions prevent degradation of the aldehyde functionality?

Basic

Store under inert gas (Ar) at −20°C in amber vials to avoid light-induced decomposition. For short-term use, desiccate with molecular sieves (3Å) to inhibit hydrolysis. Kanto Reagents’ protocols for similar aldehydes recommend <6 months stability under these conditions .

How is this compound utilized in heterocyclic scaffold synthesis?

Advanced

The aldehyde group enables condensation with amines (e.g., hydrazines) to form pyridinyl-imine ligands for catalysis. In medicinal chemistry, it serves as a precursor to fused pyridine-heterocycles via intramolecular cyclization (e.g., with thioureas under microwave irradiation) .

What analytical methods detect trace impurities in halogenated aldehyde batches?

Q. Advanced

- GC-MS Headspace Analysis : Identifies volatile byproducts (e.g., residual solvents).

- ICP-OES : Quantifies heavy metal catalysts (Pd, Cu) to <1 ppm.

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .

How do steric and electronic effects of Br/I substituents influence mechanistic pathways?

Advanced

Comparative studies with mono-halogenated analogs (e.g., 6-Bromo- or 4-Iodonicotinaldehyde) isolate steric (van der Waals radii: I > Br) and electronic (σ Hammett values) contributions. Electrochemical profiling (cyclic voltammetry) reveals iodine’s stronger electron-withdrawing effect, altering redox potentials by ~0.3 V vs. Br .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.